Cas no 446254-88-2 (BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-)
446254-88-2 structure
Product Name:BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-
CAS No:446254-88-2
MF:C12H4Br6O
MW:643.583559036255
CID:3365521
PubChem ID:22833472
Update Time:2025-04-21
BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-
- PBDE 130
- 2,2',3,3',4,5'-Hexabromodiphenyl ether
- UNII-43RJL1RVQF
- 43RJL1RVQF
- DTXSID70881106
- 446254-88-2
- YURCHLXPAGSJHU-UHFFFAOYSA-N
- Q27258665
- NS00059352
- 1,2,3-Tribromo-4-(2,3,5-tribromophenoxy)benzene
-
- Inchi: 1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H
- InChI Key: YURCHLXPAGSJHU-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(OC2=CC(Br)=CC(Br)=C2Br)C(Br)=C1Br
Computed Properties
- Exact Mass: 643.53009Da
- Monoisotopic Mass: 637.53624Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.6
- Topological Polar Surface Area: 9.2Ų
BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)- Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
446254-88-2 (BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk